(Z)1-(Benzyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride
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Overview
Description
(Z)1-(Benzyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with a complex molecular structure. It belongs to the class of imidazolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique combination of a benzyl group, a heptadecenyl chain, and a hydroxyethyl group attached to an imidazolium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)1-(Benzyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride typically involves a multi-step process. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the benzyl, heptadecenyl, and hydroxyethyl groups. Common reagents used in these reactions include alkyl halides, benzyl halides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)1-(Benzyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl and heptadecenyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under various temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(Z)1-(Benzyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of (Z)1-(Benzyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, proteins, and enzymes, leading to various biological effects. For example, its antimicrobial activity may result from disrupting cell membrane integrity or inhibiting essential enzymes in microbial cells.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-methylimidazolium chloride
- 1-Benzyl-2-heptadecenylimidazolium chloride
- 1-Benzyl-4,5-dihydroimidazolium chloride
Uniqueness
(Z)1-(Benzyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group, in particular, enhances its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
23267-08-5 |
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Molecular Formula |
C29H49ClN2O |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
2-[1-benzyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C29H49N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-29-30-23-24-31(29,25-26-32)27-28-20-17-16-18-21-28;/h9-10,16-18,20-21,32H,2-8,11-15,19,22-27H2,1H3;1H/q+1;/p-1/b10-9-; |
InChI Key |
VDRVLQAOZMIURF-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(CCO)CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CCO)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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